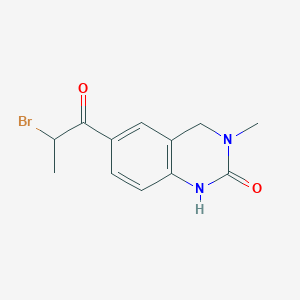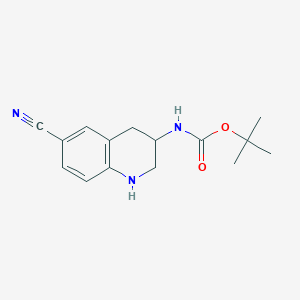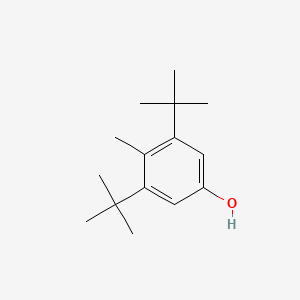![molecular formula C13H11N3 B8584362 N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 918511-03-2](/img/structure/B8584362.png)
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyridine is a six-membered ring consisting of five carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with phenyl isocyanate under specific conditions . Another approach is the cyclization of N-phenyl-2-(pyridin-2-yl)acetamide using a suitable cyclizing agent . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions can occur at the phenyl or pyridine rings, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases, such as serine/threonine-protein kinase pim-1 . This inhibition occurs through the binding of the compound to the active site of the kinase, preventing its normal function and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also contain a fused pyridine ring but differ in the position and nature of the fused ring.
2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine: This compound is similar but has a different substitution pattern on the pyrrole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
918511-03-2 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C13H11N3/c1-2-5-10(6-3-1)16-12-9-15-13-11(12)7-4-8-14-13/h1-9,16H,(H,14,15) |
InChI Key |
CQFGXDQUQWRXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

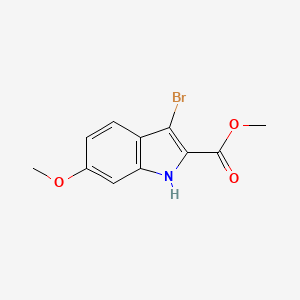

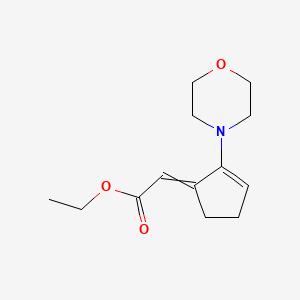
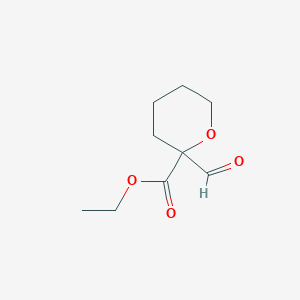
![4-[4-(4-Chlorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B8584325.png)
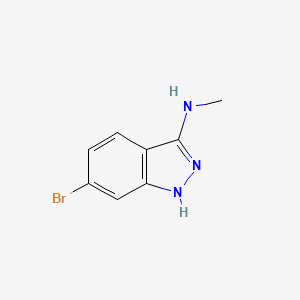

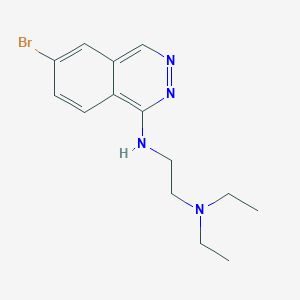
![2-[(4-Methoxyphenyl)methyl]-4-methylphenol](/img/structure/B8584355.png)
